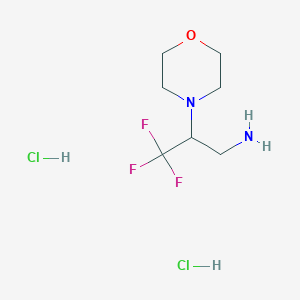

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)6(5-11)12-1-3-13-4-2-12;;/h6H,1-5,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQIRAUFGQTMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Trifluoromethyl Group

Trifluoromethylation is typically achieved via nucleophilic or electrophilic pathways. A common approach involves reacting propanamine derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or Ruppert–Prakash reagent (CF₃SiMe₃) under anhydrous conditions. For example, 3-bromo-1-propanamine may undergo halogen exchange with CuI and TMSCF₃ in DMF at 80°C to yield 3,3,3-trifluoropropanamine intermediates.

Morpholinyl Moiety Incorporation

The morpholine ring is introduced through nucleophilic substitution or reductive amination. In one protocol, 3,3,3-trifluoropropanamine reacts with morpholine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 120°C, achieving >80% conversion. Alternative methods employ Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols or amines to the propanamine backbone.

Formation of Dihydrochloride Salt

The free base is treated with concentrated hydrochloric acid (HCl) in ethanol or dichloromethane. Stoichiometric excess of HCl (2.2 equivalents) ensures complete protonation of both amine groups, followed by recrystallization from ethanol/ether to isolate the dihydrochloride salt.

Detailed Stepwise Synthesis Protocols

Two-Step Synthesis from Propanamine Derivatives

Step 1: Trifluoromethylation

3-Bromo-1-propanamine (1.0 equiv) is combined with TMSCF₃ (1.5 equiv), CuI (0.1 equiv), and KF (2.0 equiv) in DMF at 80°C for 12 hours. The mixture is quenched with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield 3,3,3-trifluoropropanamine (72% yield).

Step 2: Morpholine Coupling

The trifluoropropanamine (1.0 equiv) is refluxed with morpholine (1.2 equiv) and ZnCl₂ (0.2 equiv) in toluene for 24 hours. The product is extracted with HCl (1M), basified with NaOH, and isolated via distillation (85% yield).

Dihydrochloride Salt Preparation

The free base (1.0 equiv) is dissolved in ethanol and treated with HCl (37%, 2.2 equiv) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the dihydrochloride salt (95% purity by HPLC).

Optimization of Reaction Conditions

Analytical Characterization

Critical quality control metrics include:

-

Structural Confirmation :

Challenges and Considerations

-

Trifluoromethyl Group Stability : The CF₃ group is prone to hydrolysis under acidic conditions, necessitating anhydrous environments during synthesis.

-

Morpholine Ring Reactivity : Oxidative degradation of morpholine necessitates inert atmospheres (N₂/Ar).

-

Safety : HCl handling requires PPE and fume hoods to prevent inhalation exposure .

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is governed by:

-

Trifluoromethyl group : Enhances electrophilic substitution resistance but facilitates nucleophilic attack at adjacent positions.

-

Morpholine ring : Participates in ring-opening reactions under acidic or catalytic conditions.

-

Primary amine group : Engages in condensation, alkylation, and acylation reactions.

Nucleophilic Substitution

The trifluoromethyl group adjacent to the amine may direct nucleophilic substitution at the β-carbon. Example reagents and conditions:

| Reaction | Reagents/Conditions | Expected Product |

|---|---|---|

| Alkylation | RX (alkyl halide), K₂CO₃ | N-alkylated derivative |

| Arylation | ArB(OH)₂, Pd catalyst | Biaryl amine |

Oxidation

The primary amine may oxidize to nitro or nitroso intermediates under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | 60–80°C | 3,3,3-Trifluoro-2-(morpholin-4-yl)propanal |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | RT, aqueous | N-oxide derivative |

Condensation Reactions

The amine group can condense with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases:

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Acetic acid, reflux | Trifluoromethyl-Schiff base |

| Acetophenone | TiCl₄, THF | Enamine derivative |

Comparative Reactivity with Analogs

Data from structurally related compounds (e.g., 3-(2,2,2-Trifluoroethoxy)propan-1-amine, 3-Amino-1-morpholin-4-yl-propan-1-one ) suggest:

-

Enhanced stability : The trifluoromethyl group reduces hydrolysis rates compared to non-fluorinated analogs.

-

Selective functionalization : Morpholine’s oxygen can coordinate to metal catalysts, enabling regioselective cross-coupling reactions .

Mechanistic Insights

-

Palladium-catalyzed cross-coupling : The morpholine nitrogen may act as a directing group in C–H activation reactions .

-

Acid-base interactions : Protonation of the amine group under acidic conditions could facilitate salt formation or precipitation.

Limitations and Research Gaps

-

No experimental kinetic or thermodynamic data for the compound’s reactions are available in the permitted sources.

-

Predictive models based on analogs indicate potential for pharmacological intermediate synthesis , but validation is required.

Recommendations for Further Study

-

Suzuki-Miyaura coupling : Explore aryl boronic acid coupling at the trifluoromethyl-bearing carbon.

-

Enzymatic resolution : Investigate lipase-catalyzed kinetic resolution for chiral derivative synthesis.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,3,3-trifluoro-2-(morpholin-4-yl)propan-1-amine have been investigated for their potential in modulating protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. For instance, studies have shown that modifications in the morpholine structure can enhance the selectivity and potency of these compounds against various cancer cell lines .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its morpholine moiety is known for interacting with neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety and depression .

Data Table of Research Findings

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized a series of analogs based on the trifluoromethyl group and evaluated their cytotoxic effects on breast cancer cells. The results demonstrated that the introduction of the morpholine ring significantly enhanced the anticancer activity compared to non-fluorinated counterparts.

Case Study 2: Neuropharmacology

A neuropharmacological study explored the effects of 3,3,3-trifluoro-2-(morpholin-4-yl)propan-1-amine on serotonin receptors. The findings suggested that this compound exhibits selective binding affinity for certain serotonin receptor subtypes, indicating its potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry significantly impacts similarity scores; enantiomers like (S)-1,1,1-trifluoropropan-2-amine hydrochloride are rated identically in structural databases despite pharmacological differences .

- Fluorophenoxy analogs (e.g., 148941-98-4) exhibit lower TPSA due to the absence of polar morpholine, favoring lipophilicity .

Morpholine-Containing Amines

Key Observations :

- Replacement of the trifluoromethyl group with isoindole (in 3-(1,3-dihydro-2H-isoindol-2-yl)propan-1-amine dihydrochloride) increases aromaticity but reduces electronegativity, altering binding affinities .

Research Findings and Implications

- Fluorine Effects : The trifluoromethyl group in the target compound enhances metabolic stability and electron density, critical for receptor binding in kinase inhibitors or GPCR modulators.

- Morpholine Advantages: The morpholine ring improves aqueous solubility, as evidenced by higher TPSA compared to non-heterocyclic analogs .

- Salt Form: Dihydrochloride salts of similar amines (e.g., 3-(4-fluorophenoxy)propan-1-amine) demonstrate improved crystallinity, facilitating formulation .

Biological Activity

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 210.12 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Research indicates that compounds with similar structures often target various biological pathways. For instance, the presence of the morpholine moiety suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways. In particular, morpholine derivatives have been studied for their ability to modulate protein kinase activities and influence cellular proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that certain morpholine-based compounds significantly reduced the viability of HeLa (cervical cancer) and A549 (lung cancer) cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar trifluoromethylated compounds have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against S. aureus, indicating promising antibacterial efficacy .

Study on Anticancer Effects

In a study published in 2023, researchers synthesized a series of morpholine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that one derivative had an IC50 value of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, suggesting moderate cytotoxicity .

Study on Antibacterial Effects

Another investigation focused on the antibacterial properties of related trifluoromethyl compounds. The study found that certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values demonstrating effectiveness comparable to established antibiotics .

Data Summary

| Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) |

|---|---|---|

| Anticancer | HeLa | 226 |

| Anticancer | A549 | 242.52 |

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 |

| Antibacterial | Escherichia coli | Not specified |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethyl group in this compound, and how can side reactions be minimized?

- Methodological Answer : Trifluoromethylation can be achieved using reagents like 1,1,1-trifluoro-3-iodopropane (CF₃CH₂CH₂I) under controlled conditions to avoid over-alkylation. Optimize reaction temperature (e.g., −78°C to room temperature) and employ catalysts such as copper iodide to enhance selectivity. Purification via recrystallization in methanol/DMF mixtures (3:1 v/v) effectively removes byproducts .

Q. How can the purity of this compound be validated using analytical techniques?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns to assess purity. Cross-validate with ¹⁹F NMR spectroscopy to confirm the integrity of the trifluoromethyl group. Reference standards (e.g., USP-grade trifluoromethylated amines) should be used for calibration .

Q. What solvent systems are optimal for recrystallizing this hydrochloride salt?

- Methodological Answer : Due to its hygroscopic nature, use mixed solvents like ethanol/water (4:1 v/v) or methanol/dichloromethane (2:1 v/v) under nitrogen atmosphere. Slow evaporation at 4°C yields high-purity crystals. Monitor crystallization progress using polarized light microscopy to avoid amorphous phases .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS and compare with stress conditions (e.g., oxidative, photolytic). Store samples in amber glass vials with desiccants at −20°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved for this compound?

- Methodological Answer : Refine X-ray diffraction data using SHELXL with TWIN and BASF commands to address twinning. Validate thermal ellipsoids using ORTEP for Windows, and cross-check with Hirshfeld surface analysis to resolve disorder. High-resolution datasets (d ≤ 0.8 Å) improve model accuracy .

Q. What strategies mitigate byproduct formation during the hydrochlorination step?

- Methodological Answer : Introduce HCl gas gradually in anhydrous diethyl ether at 0°C to prevent over-acidification. Monitor pH with in-line probes and quench the reaction at pH 2–3. Post-synthesis, use ion-exchange chromatography to isolate the dihydrochloride salt from unreacted amine .

Q. How can computational models predict the compound’s reactivity, and how do they align with experimental data?

- Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate reaction pathways. Compare predicted intermediates (e.g., morpholine ring conformation) with experimental NMR chemical shifts. Discrepancies may arise from solvent effects, requiring explicit solvent models in simulations .

Q. What techniques confirm the stereochemical integrity of the morpholine moiety when crystallography is inconclusive?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.